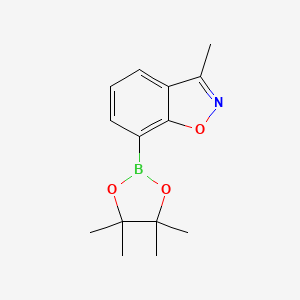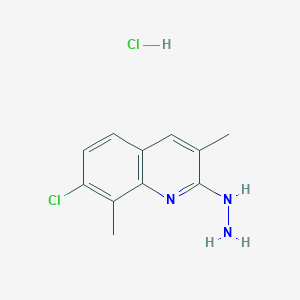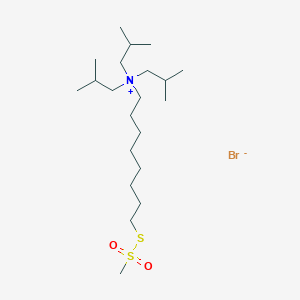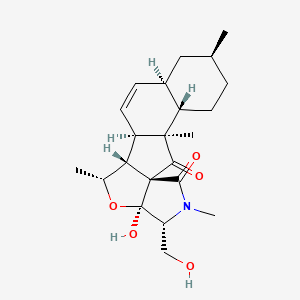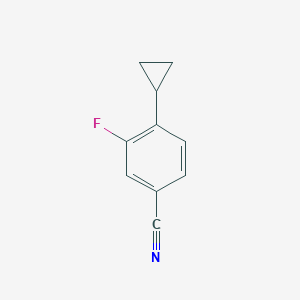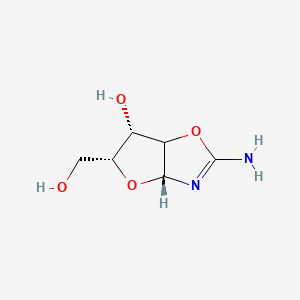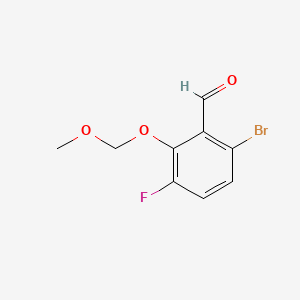![molecular formula C19H20O5 B13715410 3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic Acid](/img/structure/B13715410.png)
3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid typically involves the following steps:
Formation of the Ethoxy-phenyl Intermediate: The initial step involves the reaction of phenol with ethyl bromide in the presence of a base to form the ethoxy-phenyl intermediate.
Etherification: The ethoxy-phenyl intermediate is then reacted with 2-phenoxyethanol under acidic conditions to form the 2-phenoxy-ethoxy-phenyl intermediate.
Acrylic Acid Addition: The final step involves the addition of acrylic acid to the 2-phenoxy-ethoxy-phenyl intermediate under basic conditions to form 3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
化学反応の分析
Types of Reactions
3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets involved are still under investigation .
類似化合物との比較
Similar Compounds
3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid: This compound has a similar structure but with an additional ethoxy group on the phenyl ring.
3-[3-Ethoxy-4-(2-methoxy-ethoxy)-phenyl]-acrylic acid: Similar structure with a methoxy group instead of a phenoxy group.
Uniqueness
3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid is unique due to its specific combination of ethoxy and phenoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds .
特性
分子式 |
C19H20O5 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C19H20O5/c1-2-22-18-14-15(9-11-19(20)21)8-10-17(18)24-13-12-23-16-6-4-3-5-7-16/h3-11,14H,2,12-13H2,1H3,(H,20,21) |
InChIキー |
SFOZXAJMWIBUNF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)O)OCCOC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl (S)-2-[(R)-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate](/img/structure/B13715360.png)
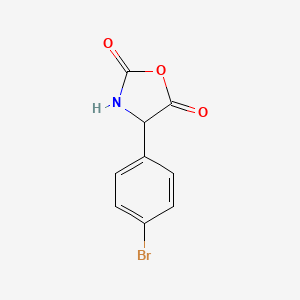

![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(3-methylphenyl)methylideneamino]propanamide](/img/structure/B13715383.png)
![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B13715386.png)
